5-Propylpyrimidine-2-carboxylic acid

Vue d'ensemble

Description

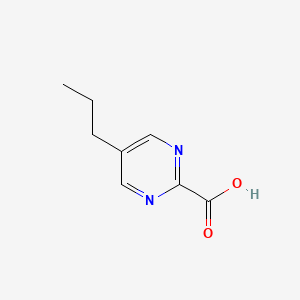

5-Propylpyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is a white crystalline powder with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylpyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of 5-propylpyrimidine with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Propylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The propyl group or other substituents on the pyrimidine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,5-dicarboxylic acid, while reduction may produce 5-propylpyrimidine-2-methanol.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 5-propylpyrimidine-2-carboxylic acid, exhibit significant anticancer properties. For instance, certain pyrimidine derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A study highlighted the potential of these compounds to induce apoptosis in cancer cells, demonstrating their efficacy as anticancer agents .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the inhibition of specific enzymes associated with cancer cell survival and proliferation. This inhibition leads to cell cycle arrest and increased apoptosis, making it a promising candidate for further development in cancer therapeutics.

Agrochemical Applications

Pesticidal Properties

this compound and its derivatives have been investigated for their potential use as agrochemicals. These compounds can serve as intermediates in the synthesis of biologically active substances that target pests and diseases affecting crops. The ability to modify the structure of pyrimidine derivatives allows for the optimization of their bioactivity against specific agricultural pests .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of this compound can be achieved through various chemical pathways. Recent patents have described methods for producing this compound efficiently, emphasizing the importance of optimizing synthetic routes to enhance yield and purity .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Propylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit or activate enzymes involved in pyrimidine metabolism. The carboxylic acid group can form hydrogen bonds with active site residues, while the propyl group may influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Methylpyrimidine-2-carboxylic acid

- 5-Ethylpyrimidine-2-carboxylic acid

- 5-Butylpyrimidine-2-carboxylic acid

Uniqueness

Compared to its analogs, 5-Propylpyrimidine-2-carboxylic acid exhibits unique properties due to the presence of the propyl group. This substitution can affect the compound’s solubility, reactivity, and biological activity. For example, the propyl group may enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability in biological systems.

Activité Biologique

5-Propylpyrimidine-2-carboxylic acid is a pyrimidine derivative that has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anti-inflammatory and antimicrobial properties, as well as structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a propyl group and a carboxylic acid moiety. The presence of the carboxylic acid is significant as it influences the compound's solubility, permeability, and biological activity.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Key Findings:

- Inhibition of COX Enzymes : In vitro assays demonstrated that this compound exhibits selective inhibition of COX-2 over COX-1, a property that is desirable for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Comparative Efficacy : The compound's IC50 values against COX-2 were reported to be significantly lower than those for COX-1, indicating a higher selectivity towards COX-2 inhibition. For instance, IC50 values were found to be approximately 23.8 μM for COX-2 compared to higher values for COX-1 .

Table 1: Comparative IC50 Values of Pyrimidine Derivatives

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | 42.1 ± 0.30 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | - |

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored, with some studies indicating that compounds similar to this compound exhibit significant activity against various bacterial strains.

Key Findings:

- Spectrum of Activity : Research indicates that pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of the carboxylic acid group to disrupt microbial cell membranes, enhancing penetration and efficacy against pathogens .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the pyrimidine ring or substituents can significantly affect their pharmacological properties.

Key Observations:

- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring has been shown to enhance anti-inflammatory activity by increasing the compound's reactivity with target enzymes .

- Carboxylic Acid Role : The carboxylic acid moiety not only contributes to solubility but also plays a crucial role in binding interactions with biological targets, influencing both anti-inflammatory and antimicrobial activities .

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in preclinical models:

- Carrageenan-Induced Paw Edema Model : In this model, compounds similar to this compound demonstrated significant reductions in edema comparable to standard NSAIDs like indomethacin .

- Antimicrobial Efficacy Testing : In vitro testing against various bacterial strains showed that certain pyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) that were competitive with established antibiotics .

Propriétés

IUPAC Name |

5-propylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-6-4-9-7(8(11)12)10-5-6/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTMYWJQBQAOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555147 | |

| Record name | 5-Propylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72790-08-0 | |

| Record name | 5-Propylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.